Cas no 2172007-51-9 (2-5-(2-methoxyethyl)-1-methyl-1H-1,2,3-triazol-4-ylethan-1-amine)

2-((5-(2-Methoxyethyl)-1-methyl-1H-1,2,3-triazol-4-yl)ethan-1-amine) is a structurally specialized triazole derivative with potential applications in medicinal chemistry and drug development. Its key features include a 1,2,3-triazole core functionalized with a methoxyethyl group and an amine-terminated side chain, offering versatility for further derivatization or conjugation. The presence of the triazole ring enhances stability and bioavailability, while the methoxyethyl substituent may improve solubility and pharmacokinetic properties. The primary amine group provides a reactive handle for coupling reactions, making it a valuable intermediate in the synthesis of biologically active compounds. This compound is particularly relevant for researchers exploring targeted modifications in heterocyclic frameworks for therapeutic applications.
2-5-(2-methoxyethyl)-1-methyl-1H-1,2,3-triazol-4-ylethan-1-amine structure
2172007-51-9 structure
Product Name:2-5-(2-methoxyethyl)-1-methyl-1H-1,2,3-triazol-4-ylethan-1-amine
CAS No:2172007-51-9
MF:C8H16N4O
MW:184.238841056824
CID:6190714
PubChem ID:165600253
Update Time:2025-10-13

2-5-(2-methoxyethyl)-1-methyl-1H-1,2,3-triazol-4-ylethan-1-amine Chemical and Physical Properties

Names and Identifiers

    • 2-5-(2-methoxyethyl)-1-methyl-1H-1,2,3-triazol-4-ylethan-1-amine
    • 2172007-51-9
    • 2-[5-(2-methoxyethyl)-1-methyl-1H-1,2,3-triazol-4-yl]ethan-1-amine
    • EN300-1598293
    • Inchi: 1S/C8H16N4O/c1-12-8(4-6-13-2)7(3-5-9)10-11-12/h3-6,9H2,1-2H3
    • InChI Key: GDEBCSGKEZMJMW-UHFFFAOYSA-N
    • SMILES: O(C)CCC1=C(CCN)N=NN1C

Computed Properties

  • Exact Mass: 184.13241115g/mol
  • Monoisotopic Mass: 184.13241115g/mol
  • Isotope Atom Count: 0
  • Hydrogen Bond Donor Count: 1
  • Hydrogen Bond Acceptor Count: 4
  • Heavy Atom Count: 13
  • Rotatable Bond Count: 5
  • Complexity: 144
  • Covalently-Bonded Unit Count: 1
  • Defined Atom Stereocenter Count: 0
  • Undefined Atom Stereocenter Count : 0
  • Defined Bond Stereocenter Count: 0
  • Undefined Bond Stereocenter Count: 0
  • XLogP3: -0.8
  • Topological Polar Surface Area: 66Ų

2-5-(2-methoxyethyl)-1-methyl-1H-1,2,3-triazol-4-ylethan-1-amine Pricemore >>

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Additional information on 2-5-(2-methoxyethyl)-1-methyl-1H-1,2,3-triazol-4-ylethan-1-amine

Introduction to 2-5-(2-methoxyethyl)-1-methyl-1H-1,2,3-triazol-4-ylethan-1-amine (CAS No. 2172007-51-9)

2-5-(2-methoxyethyl)-1-methyl-1H-1,2,3-triazol-4-ylethan-1-amine is a specialized organic compound that has garnered significant attention in the field of pharmaceutical chemistry and bioorganic synthesis. This compound, identified by its CAS number 2172007-51-9, belongs to the triazole class of heterocyclic compounds, which are widely recognized for their diverse biological activities and utility in drug development. The structural features of this molecule, particularly its methyl-substituted triazole core and the presence of an N-methoxyethylamino group, make it a promising candidate for further exploration in medicinal chemistry.

The triazole ring in this compound is a key pharmacophore that contributes to its potential biological activity. Triazoles are known for their ability to interact with various biological targets, including enzymes and receptors, making them valuable scaffolds for drug design. The methyl group at the 1-position of the triazole ring enhances the lipophilicity of the molecule, which can be advantageous for membrane permeability and oral bioavailability. Additionally, the N-methoxyethylamino side chain introduces a polar region that may facilitate interactions with polar biological targets.

Recent advancements in computational chemistry and molecular modeling have enabled researchers to predict the binding modes of such compounds with high precision. Studies have suggested that the methyl-substituted triazole core of this molecule can effectively bind to metalloproteinase enzymes, which are implicated in various diseases, including cancer and inflammation. The N-methoxyethylamino group may further enhance binding affinity by forming hydrogen bonds or participating in hydrophobic interactions with the target protein.

In vitro studies have demonstrated promising preliminary results regarding the biological activity of derivatives similar to 2-5-(2-methoxyethyl)-1-methyl-1H-1,2,3-triazol-4-ylethan-1-amine. These studies indicate potential efficacy in modulating enzymatic activity and inhibiting pathological pathways. For instance, analogs with similar structural motifs have shown inhibitory effects on certain kinases and proteases, suggesting that this compound may exhibit similar properties when fully investigated.

The synthesis of this compound involves multi-step organic reactions that require precise control over reaction conditions to ensure high yield and purity. Key synthetic steps include the formation of the triazole ring via azidealkyne cycloaddition (CuAAC reaction), followed by functionalization at the 4-position with an amine group. The introduction of the N-methoxyethyl side chain is typically achieved through nucleophilic substitution reactions, where an appropriate electrophile is selected to ensure regioselectivity and minimize side products.

The chemical stability of 2-5-(2-methoxyethyl)-1-methyl-1H-1,2,3-triazol-4-ylethan-1-amine is another critical consideration in its development as a pharmaceutical agent. The compound’s stability under various storage conditions and its resistance to degradation by metabolic enzymes are essential factors that determine its feasibility for clinical use. Preliminary stability studies suggest that under controlled conditions, this compound exhibits good shelf life and remains stable in solution form for extended periods.

As research in medicinal chemistry continues to evolve, novel synthetic methodologies are being developed to improve access to complex molecules like 2-(5-(2-methoxyethyl)-1-methyl-HETE) triazolyl amine derivatives. Techniques such as flow chemistry and biocatalysis offer advantages in terms of scalability and sustainability, making them attractive for industrial applications. These advancements may facilitate the production of analogs with enhanced pharmacological properties and improved pharmacokinetic profiles.

The potential therapeutic applications of this compound are broad and warrant further investigation. Given its structural similarity to known bioactive molecules, it may find utility in treating conditions such as chronic inflammation, neurodegenerative diseases, or even certain types of cancer. Collaborative efforts between synthetic chemists and biologists are essential to translate these findings into tangible therapeutic benefits for patients.

In conclusion,CAS No 2172007 - 51 - 9 represents a structurally intriguing compound with significant pharmaceutical potential. Its unique combination of a methyl-substituted triazole core and an N-methoxyethylamino group positions it as a valuable scaffold for drug discovery efforts. With ongoing research focused on optimizing its synthesis, evaluating its biological activity, and exploring its therapeutic applications,this molecule holds promise as a future pharmacological agent, contributing to advancements in modern medicine.

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